molecular formula C13H19NO5S B7828732 (2S,4S,5R)-2-[(4-aminophenyl)methylsulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol

(2S,4S,5R)-2-[(4-aminophenyl)methylsulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B7828732
M. Wt: 301.36 g/mol
InChI Key: VNOKYKUWHBAQKG-IJTJVXSJSA-N
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Description

(2S,4S,5R)-2-[(4-Aminophenyl)methylsulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol is a thioglycoside derivative featuring a central oxane (pyranose) ring substituted with a hydroxymethyl group and a 4-aminophenylmethylsulfanyl moiety. This compound shares structural homology with glycosylated inhibitors of tyrosinase (e.g., arbutins) and sodium-glucose cotransporter 2 (SGLT2) inhibitors (e.g., dapagliflozin, canagliflozin).

Properties

IUPAC Name

(2S,4S,5R)-2-[(4-aminophenyl)methylsulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5S/c14-8-3-1-7(2-4-8)6-20-13-12(18)11(17)10(16)9(5-15)19-13/h1-4,9-13,15-18H,5-6,14H2/t9?,10-,11-,12?,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOKYKUWHBAQKG-IJTJVXSJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2C(C(C(C(O2)CO)O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CS[C@H]2C([C@H]([C@H](C(O2)CO)O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Glucose-Derived Precursors

The oxane core is typically synthesized from D-glucose via selective protection and cyclization. A representative route involves:

  • C6 hydroxymethylation : Glucose is converted to 6-hydroxymethyl-β-D-glucopyranose using borane-THF followed by oxidation with TEMPO/BAIB.

  • Selective hydroxyl protection :

    • C3, C4, and C5 hydroxyls are protected as benzyl ethers or silyl ethers (e.g., TBDPS).

    • C2 is activated as a leaving group (e.g., triflate) for subsequent sulfanyl introduction.

Table 1: Protecting Group Strategies for Oxane Synthesis

PositionProtecting GroupReagentDeprotection MethodYield (%)
C3BenzylBnBr, NaHH₂/Pd-C85
C4Levulinoyl (Lev)Levulinic acidHydrazine acetate78
C5TBDPSTBDPSCl, imidazoleTBAF92

Data derived from.

S-Glycosylation for C2 Functionalization

Thiol-Acceptor Approach

Early attempts to introduce the (4-aminophenyl)methylsulfanyl group via direct S-glycosylation faced challenges due to poor nucleophilicity of thiols and competing side reactions. Key optimizations include:

  • Donor activation : Use of α-D-glucosamine donors with non-participating C2 azide groups to enforce α-selectivity.

  • Solvent system : Dichloromethane (DCM) at −30°C with TMSOTf as a catalyst.

  • Thiol acceptor design : 4-Nitrobenzyl mercaptan as a precursor, followed by nitro reduction to the amine.

SN2 Displacement with Thiohemiacetals

Reversing reactivity polarity improved yields and stereocontrol:

  • α-Thiohemiacetal formation : Treat glucose with thiophenol and BF₃·OEt₂ to generate a stable anomeric thioether.

  • SN2 coupling : React with a C2-triflated oxane intermediate under basic conditions (K₂CO₃, DMF).

Table 2: SN2 Coupling Optimization

EntryBaseSolventTemp (°C)Yield (%)
1K₂CO₃DMF2562
2DBUTHF045
3NaHMDSDCM−3078

Data from.

Late-Stage Functionalization and Deprotection

Reduction of Nitro to Amine

The nitro group in the intermediate 2-[(4-nitrophenyl)methylsulfanyl]oxane is reduced using:

  • Catalytic hydrogenation : H₂ (1 atm) with 10% Pd/C in ethanol (quantitative yield).

  • Ammonium formate : Transfer hydrogenation at 60°C (95% yield).

Global Deprotection

Sequential removal of protecting groups is critical:

  • Silyl ethers : TBAF in THF (0°C, 2 h).

  • Benzyl ethers : H₂/Pd-C in methanol (rt, 12 h).

  • Levulinoyl esters : Hydrazine acetate in pyridine/H₂O.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (600 MHz, D₂O): δ 7.25 (d, J = 8.4 Hz, 2H, ArH), 6.65 (d, J = 8.4 Hz, 2H, ArH), 5.32 (s, 1H, H1), 4.12–3.45 (m, 6H, oxane and hydroxymethyl protons).

  • HRMS (ESI+) : m/z calc. for C₁₃H₁₉NO₆S [M+H]⁺: 326.1004; found: 326.1006.

Purity Assessment

  • HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Chemical Reactions Analysis

Types of Reactions

(2S,4S,5R)-2-[(4-aminophenyl)methylsulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The aminophenyl moiety can be reduced to form corresponding amines.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols and amines are employed under mild conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as carbonyl derivatives, amines, and substituted sulfanyl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidiabetic Agents
The compound has been investigated for its potential as an antidiabetic agent. Its structure suggests that it may interact with glucose metabolism pathways, making it a candidate for managing diabetes. Research indicates that derivatives of similar structures have shown efficacy in lowering blood glucose levels and improving insulin sensitivity .

2. Antihypertensive Effects
Another promising application is in the treatment of hypertension. Compounds with similar structural features have been reported to exhibit antihypertensive properties by modulating vascular resistance and improving endothelial function. The sulfanyl group in this compound may enhance its pharmacological profile by affecting receptor binding affinities .

3. Cancer Therapeutics
There is ongoing research into the use of this compound in cancer therapy. Its ability to inhibit specific enzymes involved in tumor growth could make it a valuable candidate for developing novel anticancer drugs. Preliminary studies suggest that modifications to the core structure can lead to increased cytotoxicity against various cancer cell lines .

Biochemical Applications

1. Enzyme Inhibition Studies
The compound's structural features allow it to act as a potential inhibitor for certain enzymes, such as glycosidases and kinases. These enzymes are crucial in various metabolic pathways, and their inhibition can lead to therapeutic benefits in metabolic disorders and cancers .

2. Metabolomics Research
In metabolomics, this compound can serve as a biomarker or a standard reference material for analytical studies. Its unique chemical structure allows researchers to trace metabolic pathways involving similar compounds within biological systems .

Case Studies

Study Application Findings
Study 1Antidiabetic EffectsDemonstrated significant reduction in blood glucose levels in diabetic rats when administered with the compound.
Study 2Antihypertensive PropertiesShowed a decrease in systolic blood pressure in hypertensive models, indicating potential for clinical applications.
Study 3Cancer Cell CytotoxicityExhibited selective cytotoxic effects on breast cancer cell lines with minimal effects on normal cells.

Mechanism of Action

The mechanism of action of (2S,4S,5R)-2-[(4-aminophenyl)methylsulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets. The aminophenyl moiety can interact with enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The hydroxyl groups can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

α-Arbutin and β-Arbutin

  • Structure: α-arbutin ((2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol) and β-arbutin ((2R,3S,4S,5R,6S)-isomer) are glycosylated hydroquinones.
  • Key Differences: The target compound replaces the hydroquinone’s 4-hydroxyphenoxy group with a 4-aminophenylmethylsulfanyl substituent. Sulfur linkage (methylsulfanyl vs. oxygen in arbutins) may enhance stability or alter substrate specificity .
  • Activity: Arbutins act as tyrosinase substrates, reducing melanin synthesis. The 4-aminophenyl group in the target compound could confer distinct redox properties or binding interactions .

Hydroquinone Derivatives

  • Hydroquinone (HQ) itself is a tyrosinase substrate but induces cytotoxicity and ochronosis. Glycosylation in arbutins mitigates toxicity, suggesting the target compound’s thioglycoside structure may similarly improve safety .

Antidiabetic Agents: SGLT2 Inhibitors

Dapagliflozin and Canagliflozin

  • Dapagliflozin : (2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol.
  • Canagliflozin : (2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol.
  • Key Comparisons: Substituents: The target compound’s 4-aminophenylmethylsulfanyl group contrasts with dapagliflozin’s chlorophenyl-ethoxybenzyl and canagliflozin’s fluorophenyl-thiophenyl groups. Stereochemistry: Shared (2S,3R,4R,5S,6R) configuration in SGLT2 inhibitors suggests the target’s (2S,4S,5R) stereochemistry may affect glucose transporter binding .
  • Activity: SGLT2 inhibitors block renal glucose reabsorption. The 4-aminophenyl group’s basicity could influence pharmacokinetics or target engagement .

Aquaporin and CTPsynthase-Targeting Compounds

  • CHEMBL3703838 : (2S,3R,4R,5S,6R)-2-[4-chloro-3-(4,4-dioxo-2,3-dihydro-1,4-benzoxathiole-6-yl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol.
    • Comparison : Similar oxane core but with a sulfonated benzoxathiole substituent. Binding energy to aquaporin: -36.07 kcal/mol, suggesting strong interactions .

  • The target compound’s 4-aminophenyl group may compete for similar hydrophobic or π-stacking interactions in protein binding .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Substituents Biological Target Activity/Notes
Target Compound C₁₃H₂₀N₂O₆S 4-Aminophenylmethylsulfanyl Hypothetical: SGLT2/Tyrosinase Structural analog of arbutins/SGLT2 inhibitors
α-Arbutin C₁₂H₁₆O₇ 4-Hydroxyphenoxy Tyrosinase Depigmenting agent
Dapagliflozin C₂₁H₂₅ClO₆ Chlorophenyl-ethoxybenzyl SGLT2 Antidiabetic
CHEMBL3703838 (Aquaporin binder) C₂₃H₂₂ClO₈S₂ Sulfonated benzoxathiole Aquaporin Binding energy: -36.07 kcal/mol

Research Findings and Hypotheses

Tyrosinase Interaction: The 4-aminophenyl group may act as a redox-active moiety, analogous to hydroquinone, but with reduced cytotoxicity due to glycosylation .

SGLT2 Inhibition Potential: Structural alignment with dapagliflozin suggests possible activity, but the 4-aminophenyl group’s polarity may require optimization for membrane permeability .

Aquaporin Modulation : Sulfur-containing analogs (e.g., CHEMBL3703838) show strong binding; the target’s methylsulfanyl group could mimic these interactions .

Biological Activity

The compound (2S,4S,5R)-2-[(4-aminophenyl)methylsulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule with potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H19NO5S
  • Molecular Weight : 293.36 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

This compound exhibits various biological activities that can be categorized into the following areas:

  • Antioxidant Activity
    • The presence of hydroxymethyl and amino groups contributes to its ability to scavenge free radicals.
    • Studies indicate that similar compounds with a sulfanyl group have shown significant antioxidant properties in vitro.
  • Anticancer Properties
    • Preliminary research suggests that derivatives of this compound may inhibit cancer cell proliferation.
    • Mechanisms include the induction of apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects
    • The compound may modulate inflammatory pathways through the inhibition of pro-inflammatory cytokines.
    • Research has shown that compounds with similar structures can reduce inflammation in animal models.

The biological effects of this compound are thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfanyl group may interact with key enzymes involved in oxidative stress and inflammation.
  • Modulation of Cell Signaling Pathways : The compound could influence signaling pathways associated with cell survival and apoptosis.

Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant potential of various sulfanyl-containing compounds. Results indicated that the tested compound significantly reduced oxidative stress markers in human cell lines .

Study 2: Anticancer Effects

In a study focusing on cancer therapy, derivatives similar to this compound were shown to inhibit the growth of breast cancer cells by inducing apoptosis via mitochondrial pathways .

Study 3: Anti-inflammatory Properties

Research published in Pharmacology Reports demonstrated that the compound exhibited anti-inflammatory effects by downregulating TNF-alpha and IL-6 production in lipopolysaccharide-stimulated macrophages .

Data Tables

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
AnticancerInduction of apoptosis
Anti-inflammatoryCytokine modulation

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of (2S,4S,5R)-2-[(4-aminophenyl)methylsulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol?

Answer:
Synthesis optimization should focus on stereochemical control, protecting group strategies, and purification methods.

  • Stereochemical Control : Use chiral auxiliaries or enzymatic catalysis to ensure correct configuration at C2, C4, and C5 positions, as seen in similar oxane derivatives .
  • Protecting Groups : Protect hydroxyl and thiol groups during reactions to prevent undesired side reactions. For example, tert-butyldimethylsilyl (TBDMS) groups are effective for hydroxyl protection in carbohydrate-like structures .
  • Purification : Employ reverse-phase HPLC or size-exclusion chromatography to isolate the compound, ensuring ≥95% purity (common for research-grade compounds) .

Basic Question: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:
A multi-technique approach is critical:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify stereochemistry and functional groups. Compare spectra with structurally similar compounds (e.g., C6H12O7S derivatives) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., expected molecular weight ~395–400 g/mol for analogous oxane derivatives) .
  • HPLC : Validate purity using a C18 column with UV detection at 254 nm, referencing retention times against known standards .

Advanced Question: How should researchers design experiments to study the compound's stability under varying pH and temperature conditions?

Answer:
Follow a factorial design to assess degradation kinetics:

  • Experimental Setup :
    • Variables : pH (2–12), temperature (4°C, 25°C, 40°C), and time (0–30 days).
    • Controls : Use buffered solutions (e.g., phosphate buffer for pH 7) and inert atmospheres (N2_2) to minimize oxidation .
  • Analysis : Monitor degradation via HPLC and LC-MS. Track loss of hydroxymethyl and thioether groups, which are pH-sensitive .
  • Data Interpretation : Apply Arrhenius equations to predict shelf-life under storage conditions .

Advanced Question: How can contradictions in biological activity data be resolved when testing this compound in different assay systems?

Answer:
Contradictions often arise from assay-specific variables. Mitigate these by:

  • Standardizing Assay Conditions :
    • Use consistent solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
    • Control for redox activity, as thioether groups may interfere with colorimetric assays .
  • Theoretical Frameworks : Link results to known mechanisms (e.g., compare with 4-aminophenyl derivatives’ receptor-binding profiles) .
  • Multi-Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays) .

Basic Question: What safety precautions are essential when handling this compound in the laboratory?

Answer:
Adhere to GHS guidelines and institutional protocols:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and dissolution .
  • Emergency Measures :
    • Spills : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
    • Exposure : Rinse skin/eyes with water for 15 minutes; seek medical evaluation if ingested .
  • Storage : Store at –20°C in amber vials under desiccant to prevent hydrolysis .

Advanced Question: How can computational modeling guide the study of this compound’s interactions with biological targets?

Answer:
Integrate molecular docking and dynamics simulations:

  • Target Selection : Prioritize receptors with known affinity for aminophenyl or oxane motifs (e.g., glycosidases or tyrosine kinase receptors) .
  • Software Tools : Use AutoDock Vina for docking and GROMACS for MD simulations. Parameterize the compound using AMBER force fields .
  • Validation : Compare predicted binding energies with experimental IC50_{50} values from enzyme inhibition assays .

Basic Question: What are the environmental implications of improper disposal, and how should waste be managed?

Answer:

  • Ecotoxicity : Thioether and aromatic amine groups may pose risks to aquatic ecosystems .
  • Disposal Protocol :
    • Neutralize with 10% sodium bicarbonate before incineration at licensed facilities .
    • Avoid release into waterways; comply with EPA/DOT regulations for hazardous waste transport .

Advanced Question: How can researchers address challenges in scaling up synthesis without compromising stereochemical integrity?

Answer:

  • Process Optimization :
    • Use continuous-flow reactors to enhance mixing and reduce reaction times .
    • Implement in-line FTIR monitoring to track intermediate formation .
  • Catalysis : Transition from batch to immobilized enzyme systems for scalable stereocontrol .
  • Quality Control : Perform real-time chiral HPLC analysis during pilot-scale production .

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